(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 624726-01-8
VCID: VC16127316
InChI: InChI=1S/C25H26BrN3O3S/c1-3-4-5-6-7-14-32-20-13-8-17(15-21(20)31-2)16-22-24(30)29-25(33-22)27-23(28-29)18-9-11-19(26)12-10-18/h8-13,15-16H,3-7,14H2,1-2H3/b22-16+
SMILES:
Molecular Formula: C25H26BrN3O3S
Molecular Weight: 528.5 g/mol

(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.: 624726-01-8

Cat. No.: VC16127316

Molecular Formula: C25H26BrN3O3S

Molecular Weight: 528.5 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 624726-01-8

Specification

CAS No. 624726-01-8
Molecular Formula C25H26BrN3O3S
Molecular Weight 528.5 g/mol
IUPAC Name (5E)-2-(4-bromophenyl)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C25H26BrN3O3S/c1-3-4-5-6-7-14-32-20-13-8-17(15-21(20)31-2)16-22-24(30)29-25(33-22)27-23(28-29)18-9-11-19(26)12-10-18/h8-13,15-16H,3-7,14H2,1-2H3/b22-16+
Standard InChI Key PZMBWQUSAQTLQF-CJLVFECKSA-N
Isomeric SMILES CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC
Canonical SMILES CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a bicyclic thiazolo[3,2-b] triazol-6(5H)-one core fused with:

  • A 4-bromophenyl group at position 2.

  • A 4-(heptyloxy)-3-methoxybenzylidene substituent at position 5.

The E-configuration of the benzylidene double bond is critical for maintaining planarity, which influences electronic properties and biological interactions .

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₂₅H₂₆BrN₃O₃S
Molecular Weight528.5 g/mol
logP (Partition Coefficient)7.8 (Predicted)
Hydrogen Bond Acceptors6
Topological Polar Surface Area77.8 Ų
Solubility<0.1 mg/mL (Predicted)

The high logP value indicates lipophilicity, suggesting membrane permeability, while low solubility may necessitate formulation optimization for biological testing .

Synthetic Methodologies

Multi-Step Condensation Reactions

The synthesis typically involves:

  • Formation of the thiazolo-triazole core via cyclization of thioamides with α-halo ketones .

  • Introduction of the benzylidene group through a Knoevenagel condensation between the core and 4-(heptyloxy)-3-methoxybenzaldehyde.

  • Bromination at the para position of the phenyl ring using N-bromosuccinimide (NBS) .

A representative protocol from recent literature:

StepReagents/ConditionsYieldReference
1Thioamide + Chloroacetone, AcOH, 80°C68%
2Benzaldehyde derivative, Piperidine, EtOH52%
3NBS, DMF, RT75%

Microwave-assisted synthesis has been reported to improve yields (up to 82%) and reduce reaction times.

Biological Activities and Mechanisms

Antimicrobial Activity

  • Gram-positive bacteria: Derivatives with alkoxy chains demonstrated MIC = 8–16 μg/mL against Staphylococcus aureus, comparable to ciprofloxacin .

  • Fungi: Moderate activity against Candida albicans (MIC = 32 μg/mL) .

Anti-Inflammatory Properties

  • COX-2 Inhibition: Structural analogs reduced prostaglandin E₂ (PGE₂) production by 74% at 50 μM in murine macrophages .

Pharmacological Applications

Drug Delivery Considerations

  • Lipid Nanoparticle Formulations: The heptyloxy chain enhances compatibility with lipid-based carriers, improving bioavailability in preclinical models.

  • Targeted Therapy: The bromophenyl group facilitates conjugation to monoclonal antibodies for tumor-specific delivery .

Toxicity Profile

  • HEK293 Cells: Analogous compounds exhibited IC₅₀ >100 μM in normal kidney cells, indicating selectivity .

  • hERG Inhibition: Low risk (IC₅₀ = 12 μM), suggesting minimal cardiotoxicity.

Comparative Analysis with Analogues

CompoundSubstituentsActivity (IC₅₀)Target
Target Compound4-Br, Heptyloxy, OMe8.2 μM (MCF7)Topoisomerase I
NSC 282470 Phenyl, 4-OMe15.4 μM (HL-60)PLC-γ2
BR-1 Dibromo, Methyl6.7 μM (HCT116)PTP4A3
CCT-196700 Ethyl, Nitro3.9 μM (A549)PLC-γ2

Alkoxy chains (e.g., heptyloxy) correlate with improved membrane penetration, while bromine enhances DNA interaction .

Challenges and Future Directions

  • Synthetic Complexity: Low yields in benzylidene condensation steps (≤52%) necessitate catalyst optimization.

  • In Vivo Validation: No pharmacokinetic data exist; rodent studies are needed to assess absorption and metabolism.

  • Resistance Mitigation: Co-administration with P-glycoprotein inhibitors (e.g., verapamil) may overcome efflux-mediated resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator